7-Bromo-3-methylquinoline belongs to the class of compounds known as quinolines, which are bicyclic aromatic compounds containing nitrogen. The specific substitution pattern of this compound imparts distinct chemical properties that are exploited in various scientific fields.
The synthesis of 7-bromo-3-methylquinoline can be achieved through several methods, primarily involving bromination reactions.
Common Synthetic Route:
The molecular structure of 7-bromo-3-methylquinoline features a bicyclic system composed of a benzene ring fused to a pyridine ring.
InChI=1S/C10H8BrN/c1-7-4-8-2-3-9(11)5-10(8)12-6-7/h2-6H,1H3
, indicating its connectivity and stereochemistry.7-Bromo-3-methylquinoline undergoes various chemical reactions typical for halogenated aromatic compounds:
The mechanism of action for 7-bromo-3-methylquinoline is primarily linked to its interactions with biological macromolecules:
The compound's ability to influence cellular processes makes it a subject of interest in biochemical research, particularly regarding its potential antimicrobial and anticancer properties.
7-Bromo-3-methylquinoline has a wide range of applications across various scientific disciplines:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2